
(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide
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Description
(E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a useful research compound. Its molecular formula is C17H17N5O2 and its molecular weight is 323.356. The purity is usually 95%.
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Biological Activity
The compound (E)-3-(furan-2-yl)-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)acrylamide is a complex organic molecule that combines furan and pyrazole moieties with potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by relevant data and case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This compound features a furan ring and a pyrazole derivative, which are known for their diverse biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. The incorporation of the pyrazole moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxicity against cervical HeLa and prostate DU 205 cancer cell lines .
Anti-inflammatory Activity
The compound's structure suggests it may inhibit inflammatory pathways. Pyrazole derivatives have been documented to exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
Antimicrobial Activity
Furan derivatives are known for their antimicrobial properties. The presence of both furan and pyrazole in this compound may enhance its efficacy against various bacterial strains. Studies have reported that similar compounds exhibit broad-spectrum antibacterial activity .
The mechanism by which this compound exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and inflammation.
- Interference with Cell Signaling : It could disrupt signaling pathways that lead to tumor growth or inflammatory responses.
- Induction of Apoptosis : Similar compounds have been shown to trigger programmed cell death in cancer cells.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Pyrazolo[1,5-a]pyrimidines : This research highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, showcasing significant cytotoxicity against multiple cancer types .
- Furan Derivatives in Antimicrobial Research : A study focused on furan derivatives demonstrated their effectiveness against various bacterial strains, supporting the antimicrobial potential of compounds containing furan rings .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-11-12(2)21-22(13(11)3)17-18-9-14(10-19-17)20-16(23)7-6-15-5-4-8-24-15/h4-10H,1-3H3,(H,20,23)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULFMEODFSRVCD-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C=CC3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)/C=C/C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.